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Abstract

Diisobutyl adipate (DIBA) is a non-phthalate plasticizer increasingly used in a variety of
consumer products, including cosmetics and food packaging. Its growing prevalence
necessitates a thorough understanding of its interactions with biological systems. This technical
guide provides a comprehensive overview of the current scientific knowledge regarding DIBA's
toxicological profile, metabolic fate, and molecular-level interactions. Recent studies have
highlighted its potential to disrupt lipid metabolism through the activation of the peroxisome
proliferator-activated receptor y (PPARY) signaling pathway. Evidence also suggests possible
effects on the thyroid hormone system. This document summarizes key quantitative data,
details relevant experimental protocols, and visualizes the known and proposed biological
pathways to serve as a critical resource for researchers, scientists, and professionals in drug
development.

Toxicological Profile

The toxicological profile of diisobutyl adipate and its close structural analog, dibutyl adipate
(DBA), has been evaluated through various in vitro and in vivo studies. Much of the publicly
available quantitative data pertains to DBA, which is often used as a read-across substitute for
DIBA in risk assessments.

Acute Toxicity
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Acute toxicity studies indicate a low order of toxicity for adipate esters via oral and dermal

routes.

Compound Test Type Species Route Value Reference
Dibutyl

] LD50 Rat Oral 12,900 mg/kg  [1](2)
Adipate
Dibutyl

) LD50 Rat Oral >5,000 mg/kg  [3](4)
Adipate
Dibutyl )

) LD50 Rabbit Dermal 20,000 mg/kg  [1](2)
Adipate
Diisobutyl Intraperitonea

] LD50 Rat 5,676 mg/kg [5](6)
Adipate [

Repeated Dose Toxicity

Subchronic studies have been conducted to assess the effects of repeated exposure to adipate

esters.
Exposure Observed
Compoun )
q Species Route & NOAEL LOAEL Effects at Reference
Duration LOAEL
_ Oral No adverse
Dibutyl 1,000
] Rat (gavage), effects [71(8)
Adipate mg/kg/day
28 days observed
Significant
Dibutyl ) 0.5 1.0 reduction
] Rabbit Dermal ] (9)
Adipate ml/kg/day ml/kg/day in body
weight gain

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity screening studies have been performed, with a key

study being an OECD 421 guideline study on diisobutyl adipate.
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Observe
d Effects
NOAEL LOAEL
Compou _ Study NOAEL at Referen
Species y (Develop  (Develop
nd Type (Fertility) Develop ce
mental) mental)
mental
LOAEL
Decrease
. 1,000 300 1,000 d pup
Diisobuty OECD o
) Rat mg/kg/da  mg/kg/da  mg/kg/da  viability (10)
| Adipate 421
y y y and body
weight
Significa
Intraperit nt
) oneal increase
Dibutyl S 1.05 1.75 )
) Rat injection - in fetal 9
Adipate ) ml/kg mi/kg
during gross
gestation abnormal
ities

Genotoxicity and Carcinogenicity

Genotoxicity studies on both DIBA and DBA have yielded mixed results, while data on

carcinogenicity is limited.
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Metabolic
Compound Assay Type Test System o Result Reference
Activation
Ames Test
Dibutyl (Bacterial Salmonella With and )
) o ) Negative (€)]
Adipate Reverse typhimurium without
Mutation)
Chinese
Dibutyl Chromosoma  Hamster ) -
) ) With Positive (8)
Adipate | Aberration Lung (CHL)
cells
Chinese
Diisobutyl Chromosoma  Hamster ] N
) ) With Positive 4)
Adipate | Aberration Lung (CHL)
cells
Diisobutyl Human -
Positive
Phthalate (a lymphocytes Not
Comet Assay ] (DNA strand (11)
related and mucosal applicable
breaks)
compound) cells

No long-term carcinogenicity studies on diisobutyl adipate were identified.

Molecular Mechanisms of Interaction

Recent research has begun to elucidate the molecular pathways through which DIBA interacts

with biological systems, with a primary focus on its role as an endocrine disruptor.

PPARYy Signaling Pathway and Lipid Metabolism
Disruption

In silico and in vitro studies have demonstrated that DIBA can interact with and activate

Peroxisome Proliferator-Activated Receptor Gamma (PPARY), a key regulator of lipid

metabolism and adipogenesis.(12)

Mechanism of Action:
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» Binding to PPARYy: Molecular docking studies show that DIBA has a strong affinity for the
ligand-binding domain of PPARY.(13)

» PPARYy Activation: Upon binding, DIBA activates PPARYy, which then forms a heterodimer
with the Retinoid X Receptor (RXR).

» Transcriptional Regulation: This heterodimer binds to Peroxisome Proliferator Response
Elements (PPRES) in the promoter regions of target genes.

» Altered Gene Expression: The binding of the DIBA-PPARyY-RXR complex to PPREs alters
the transcription of genes involved in lipid metabolism. Studies have shown that DIBA
exposure leads to altered transcriptional expression of genes related to PPARYy signaling and
lipid metabolism pathways in both murine and human hepatocytes.(13)

 Increased Lipogenesis: The altered gene expression results in an increase in intracellular
lipid content.(13) Target genes regulated by PPARY in lipid metabolism include those
involved in fatty acid uptake (e.g., CD36), fatty acid binding (FABP4), and lipogenesis.(14)

Click to download full resolution via product page

Figure 1: DIBA-induced PPARYy signaling pathway leading to lipid metabolism disruption.

Thyroid Hormone System Disruption

Studies in Japanese medaka (Oryzias latipes) have indicated that DIBA may act as a thyroid
hormone disruptor.(15)

Observed Effects:
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o Exposure to DIBA increased the expression of thyroid-stimulating hormone beta-subunit
(tshpB) and deiodinase 1 (diol).

o Conversely, the expression of thyroid hormone receptor alpha (tra) and beta (tr3) was
decreased.(15)

These findings suggest that DIBA interferes with the hypothalamic-pituitary-thyroid (HPT) axis,
although the precise molecular mechanism in mammalian systems requires further
investigation.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.researchgate.net/publication/367193070_Effects_of_plasticizer_diisobutyl_adipate_on_the_Japanese_medaka_Oryzias_latipes_endocrine_system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Diisobutyl Adipate
(DIBA)

Increases Decreases

[ncreases

Hypothalamic-Pituitary-Thyroid (HPT) Axis

Hypothalamus
(TRH)

Pituitary Gland

TSHp Expression

['SH stimulates

Thyroid Gland

broduces

T4/T3 Hormones

binds to

aripheral Tissues

Deiodinase 1 (diol)
Expression

Thyroid Receptors
(TRa, TRB) Expression

Altered Cellular Response

Click to download full resolution via product page

Figure 2: Proposed interaction of DIBA with the thyroid hormone signaling pathway.
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Potential Interaction with TRPA1l Channel

While direct evidence for DIBA is limited, related compounds like diisopropyl adipate have been
shown to act as adjuvants in contact hypersensitivity through the activation of the Transient
Receptor Potential Ankyrin 1 (TRPA1) channel, a sensory ion channel involved in pain and
inflammation.(16) PPARYy ligands have also been shown to activate TRPAL, suggesting a
potential cross-talk between these pathways.

Proposed Mechanism: Non-electrophilic compounds can activate TRPA1, possibly by inducing
mechanical perturbations in the plasma membrane rather than through covalent modification.
(15) This activation leads to an influx of Ca2*, which can trigger downstream signaling
cascades related to inflammation and nociception.

Metabolism

The metabolism of diisobutyl adipate is presumed to follow the general pathway for dialkyl
esters, which involves hydrolysis into its constituent alcohol and dicarboxylic acid, followed by
further metabolism of these products.

Metabolic Steps:

» Hydrolysis: The ester bonds of DIBA are hydrolyzed by carboxylesterases (CES), primarily in
the liver and intestines, to yield two molecules of isobutanol and one molecule of adipic acid.
(17) While the specific CES isozymes responsible for DIBA hydrolysis have not been
definitively identified, both CES1 and CES2 are known to hydrolyze a wide range of ester-
containing compounds.(18)

 |Isobutanol Metabolism: Isobutanol is metabolized via a pathway similar to other alcohols,
involving oxidation to isobutyraldehyde and then to isobutyric acid, which can subsequently
enter intermediary metabolism.(2)

o Adipic Acid Metabolism: Adipic acid can be activated to its CoA ester and then undergo 3-
oxidation, similar to fatty acids, to yield acetyl-CoA, which can enter the citric acid cycle.(19)
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Figure 3: Proposed metabolic pathway of diisobutyl adipate.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the assessment of
diisobutyl adipate’s biological interactions.

OECD 421: Reproduction/Developmental Toxicity
Screening Test

This study provides initial information on the effects of a substance on male and female
reproductive performance.(20)

Methodology Overview:
» Test Animals: Typically rats, with at least 10 animals of each sex per group.

e Dose Groups: A control group and at least three test groups with graduated doses of the test
substance.

o Administration: Daily oral administration (e.g., gavage).
e Dosing Period:
o Males: Minimum of four weeks, including a pre-mating, mating, and post-mating period.

o Females: Dosed throughout the study (approx. 63 days), covering pre-mating, mating,
gestation, and lactation.
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Mating: One male to one female.

Endpoints Evaluated:

o Parental Animals: Clinical observations, body weight, food/water consumption, estrous
cycle monitoring, mating performance, fertility, and organ weights (reproductive organs
and thyroid). Histopathology of reproductive organs is crucial, especially for males.

o Offspring: Number of live and dead pups, pup viability, sex ratio, clinical signs, body
weights, anogenital distance, and nipple retention in males.
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Figure 4: General experimental workflow for an OECD 421 study.
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In Vitro Genotoxicity Assays

A battery of in vitro tests is used to assess the genotoxic potential of a chemical, covering
different endpoints like gene mutations and chromosomal damage.

Methodology Overview for Chromosomal Aberration Test:
e Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung cells) is cultured.

o Exposure: Cells are exposed to the test substance at various concentrations, with and
without an external metabolic activation system (e.g., S9 mix from rat liver).

¢ Incubation: Cells are incubated for a defined period.

o Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the
metaphase stage of cell division.

o Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution,
fixed, and dropped onto microscope slides.

e Staining and Analysis: Chromosomes are stained (e.g., with Giemsa), and metaphase
spreads are analyzed microscopically for structural and numerical chromosomal aberrations.

Conclusion

Diisobutyl adipate exhibits a low level of acute toxicity. However, emerging evidence points
towards its potential to interact with key biological signaling pathways. The activation of PPARy
and subsequent disruption of lipid metabolism is a significant finding that warrants further
investigation, particularly in the context of metabolic disorders. The potential for DIBA to
interfere with the thyroid hormone system, as suggested by studies in aquatic organisms,
highlights the need for further research in mammalian models. While genotoxicity data is
mixed, the positive findings in chromosomal aberration assays suggest a potential for
clastogenicity. The detailed mechanisms of its interaction with the TRPAL channel and the
specific enzymes involved in its metabolism are areas that require more focused research. This
guide provides a foundational understanding of DIBA's biological interactions, serving as a
valuable tool for scientists and professionals to inform future research and risk assessment
efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16858120/
https://pubmed.ncbi.nlm.nih.gov/16858120/
https://jackwestin.com/resources/mcat-content/metabolism-of-fatty-acids-and-proteins/oxidation-of-fatty-acids
https://www.oecd.org/en/publications/2016/07/test-no-421-reproduction-developmental-toxicity-screening-test_g1g6ece8.html
https://www.benchchem.com/product/b7801839#diisobutyl-adipate-interaction-with-biological-systems
https://www.benchchem.com/product/b7801839#diisobutyl-adipate-interaction-with-biological-systems
https://www.benchchem.com/product/b7801839#diisobutyl-adipate-interaction-with-biological-systems
https://www.benchchem.com/product/b7801839#diisobutyl-adipate-interaction-with-biological-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7801839?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

